An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction
2-[(4-Fluorobenzyl)oxy]benzaldehyde is a key organic intermediate whose structural architecture is of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a building block stems from the orthogonal reactivity of its functional groups: an aldehyde for nucleophilic additions and condensation reactions, a stable benzyloxy group, and a strategically positioned fluorine atom which can modulate the electronic properties and metabolic stability of derivative molecules.[1][2]
Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-[(4-Fluorobenzyl)oxy]benzaldehyde, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the scientific rationale behind the spectral features.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—an aromatic aldehyde, a benzyl ether, and a fluorinated aromatic ring—each possess unique spectroscopic signatures.
Caption: Molecular structure of 2-[(4-Fluorobenzyl)oxy]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. While peer-reviewed experimental data for this specific molecule is not widely published, a highly accurate prediction can be synthesized from established chemical shift principles and data from analogous compounds.[3]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aldehyde proton, the benzylic methylene protons, and the aromatic protons on two different rings.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and resides in a characteristic downfield region where few other signals appear.[4] |
| Benzaldehyde Ring (H-3 to H-6) | 6.9 - 7.9 | Multiplets (m) | ~2-8 | These four protons will appear as a complex multiplet pattern. H-6 will be a doublet of doublets, shifted downfield due to the proximity of the aldehyde. H-3 and H-5 will also be complex, influenced by ortho and meta couplings. H-4 will likely be a triplet of doublets. |
| Benzylic (-O-CH₂-) | ~5.2 | Singlet (s) | - | These two protons are chemically equivalent and adjacent to an oxygen atom, shifting them downfield. They are expected to appear as a sharp singlet as there are no adjacent protons for coupling. The typical shift for benzylic ether protons is around 4.5-5.5 ppm.[5][6] |
| 4-Fluorobenzyl Ring | 7.1 - 7.5 | Multiplets (m) | ~5-9 | The four protons on this ring will exhibit a characteristic AA'BB' system due to the fluorine at the C4' position. This often appears as two overlapping triplets or a pair of doublets of doublets. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-C HO) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is strongly deshielded and appears significantly downfield.[4] |
| Benzaldehyde Ring | 110 - 165 | The six aromatic carbons will have distinct shifts. The carbon bearing the ether linkage (C-2) will be shifted downfield (~160 ppm), while the carbon bearing the aldehyde (C-1) will also be downfield. The other carbons will appear in the typical aromatic region (110-140 ppm). |
| Benzylic (-O-C H₂-) | ~70 | This carbon is attached to an electronegative oxygen atom, causing a downfield shift into the typical range for ether carbons.[7] |
| 4-Fluorobenzyl Ring | 115 - 165 | The carbon attached to the fluorine (C-4') will show a large downfield shift and a strong C-F coupling. The carbon attached to the methylene group (C-1') will be shifted slightly downfield. The remaining carbons will exhibit smaller C-F couplings. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of 2-[(4-Fluorobenzyl)oxy]benzaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal signal overlap.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong | This is one of the most intense and diagnostic peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[4][10] |
| C-H Stretch (Aldehyde) | 2800 - 2860 and 2700 - 2760 | Medium | The presence of two distinct C-H stretching bands (a Fermi doublet) is highly characteristic of an aldehyde functional group.[4][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons.[12] |
| C=C Stretch (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium | These absorptions are due to the stretching vibrations within the aromatic rings. |
| C-O Stretch (Ether) | 1220 - 1260 (Aryl-Alkyl) | Strong | The aryl-O-CH₂ asymmetric stretch is typically strong and appears in this region. |
| C-F Stretch | 1100 - 1250 | Strong | The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region of the spectrum. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or pure KBr pellet).
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
Analysis of Molecular Ion and Fragmentation Patterns
-
Molecular Ion (M⁺•): For 2-[(4-Fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₁FO₂), the exact mass is 230.0743 g/mol . A high-resolution mass spectrum should show the molecular ion peak at this m/z value.
-
Key Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce characteristic fragmentation. Benzylic ethers are known to undergo facile cleavage of the C-O bond.[13]
Caption: Proposed key fragmentation pathways for 2-[(4-Fluorobenzyl)oxy]benzaldehyde in EI-MS.
-
Alpha-Cleavage at the Ether Linkage: The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond. This can lead to two primary fragments:
-
The 4-fluorobenzyl cation , which rearranges to the stable 4-fluorotropylium ion at m/z = 109 . This is often a base peak.
-
The 2-oxybenzaldehyde radical.
-
-
Fragmentation of the Aldehyde:
-
Loss of a hydrogen radical (H•) from the aldehyde to give a stable acylium ion at m/z = 229 ([M-1]⁺).
-
Subsequent loss of carbon monoxide (CO) from the [M-1]⁺ fragment to yield a peak at m/z = 201 .
-
-
Other Fragments: A peak at m/z = 91 corresponding to the unsubstituted tropylium ion might also be observed, arising from further fragmentation or rearrangement.[13]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Impact (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule [M+H]⁺ at m/z 231.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z). A high-resolution instrument (TOF, Orbitrap) is required for accurate mass measurement.
-
Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion and all significant fragment ions.
Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value(s) |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8 - 10.5 ppm (s) |
| Benzylic Protons (CH₂) | δ ~5.2 ppm (s) | |
| Aromatic Protons | δ 6.9 - 7.9 ppm (m) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 195 ppm |
| Benzylic Carbon (CH₂) | δ ~70 ppm | |
| IR | Carbonyl Stretch (C=O) | 1690 - 1710 cm⁻¹ |
| Aldehyde C-H Stretch | 2700-2760 & 2800-2860 cm⁻¹ | |
| Ether C-O Stretch | 1220 - 1260 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺•) | m/z 230 |
| Base Peak (Predicted) | m/z 109 (Fluorotropylium ion) |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 2-[(4-Fluorobenzyl)oxy]benzaldehyde. The combination of ¹H and ¹³C NMR, IR, and MS provides orthogonal and confirmatory data points. The characteristic aldehyde signals in both NMR and IR, coupled with the distinct benzylic ether resonances and the predictable fragmentation pattern in mass spectrometry, allow for unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers, ensuring the quality and identity of this important synthetic building block.
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